molecular formula C8H9NO4 B1240035 9-Deoxyclavulanic acid CAS No. 69779-62-0

9-Deoxyclavulanic acid

Cat. No.: B1240035
CAS No.: 69779-62-0
M. Wt: 183.16 g/mol
InChI Key: NANZRLBCRZGDHH-RQOWECAXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing 9-Deoxyclavulanic Acid as a Key Intermediate in Biosynthetic Pathways

The biosynthesis of clavulanic acid in the bacterium Streptomyces clavuligerus is a complex process involving multiple enzymatic steps. wikipedia.orgnih.gov While this compound is not a direct intermediate in the main pathway leading to clavulanic acid, its structure provides valuable insights into the later stages of this pathway. The established pathway proceeds from primary metabolites L-arginine and glyceraldehyde-3-phosphate through a series of intermediates including proclavaminic acid and clavaminic acid. wikipedia.orgnih.govmdpi.com The conversion of clavaminic acid to clavulanic acid involves a critical stereochemical inversion. nih.govrsc.org The study of related structures like this compound helps researchers probe the specificity and mechanisms of the enzymes involved in these final, less understood steps. asm.orgnih.gov

The biosynthesis of clavulanic acid involves a series of enzymatic reactions:

N2-(2-carboxyethyl)-L-arginine synthase (CEAS) : Catalyzes the condensation of L-arginine and glyceraldehyde-3-phosphate. mdpi.com

β-lactam synthetase (BLS) : Forms the characteristic β-lactam ring. mdpi.compnas.org

Clavaminate synthase (CAS) : A versatile non-heme iron-dependent oxygenase that catalyzes three distinct steps in the pathway. wikipedia.orgnih.govebi.ac.uk

Proclavaminate amidinohydrolase (PAH) : Hydrolyzes guanidinoproclavaminic acid. researchgate.net

Role of this compound in β-Lactam and β-Lactamase Inhibitor Biosynthesis Investigations

The primary significance of this compound lies in its use as a chemical probe to investigate the mechanism of β-lactamase enzymes. asm.orgnih.gov β-lactamases are the primary cause of bacterial resistance to β-lactam antibiotics like penicillins and cephalosporins. pnas.orgasm.org Clavulanic acid is a "suicide inhibitor" that covalently binds to the active site of β-lactamases, leading to their irreversible inactivation. wikipedia.org

Studies comparing the interaction of clavulanic acid and this compound with β-lactamases have been instrumental in elucidating the chemical events that occur upon inhibition. dntb.gov.uaacs.org By observing how the absence of the C-9 hydroxyl group affects the binding and inactivation process, researchers can infer the role of this functional group in the mechanism of inhibition. asm.orgnih.gov These investigations have revealed that while both molecules can inactivate the enzyme, the kinetics and the nature of the resulting inactivated enzyme species can differ, providing a deeper understanding of the structure-activity relationship of these inhibitors. asm.orgdntb.gov.uaacs.org

Fundamental Research Questions and Objectives Pertaining to this compound Chemistry and Biology

The study of this compound is driven by several key research questions:

Elucidating the precise mechanism of β-lactamase inactivation: How does the structure of the inhibitor, specifically the presence or absence of the C-9 hydroxyl group, influence the sequence of chemical reactions leading to enzyme inactivation? asm.orgoup.com

Understanding the structure-activity relationships of clavam-type inhibitors: What are the minimal structural requirements for effective β-lactamase inhibition? Research with derivatives like this compound helps to map the critical interactions between the inhibitor and the enzyme's active site. researchgate.net

Probing the catalytic mechanisms of biosynthetic enzymes: Can synthetic analogues like this compound be used as substrates or inhibitors of the enzymes in the clavulanic acid pathway to better understand their function and specificity? rsc.orgresearchgate.net The elucidation of these mechanisms is an ongoing and intriguing area of study. rsc.org

Table 1: Key Compounds in Clavulanic Acid Biosynthesis and Related Research

Compound NameRole/Significance
This compoundResearch tool for studying β-lactamase inhibition. asm.orgdntb.gov.ua
Clavulanic acidPotent β-lactamase inhibitor. wikipedia.orgmdpi.com
L-argininePrimary precursor in clavulanic acid biosynthesis. wikipedia.orgnih.gov
Glyceraldehyde-3-phosphatePrimary precursor in clavulanic acid biosynthesis. wikipedia.orgmdpi.com
Proclavaminic acidIntermediate in clavulanic acid biosynthesis. nih.govresearchgate.net
Clavaminic acidBranch-point intermediate in the biosynthesis of clavulanic acid and other clavam metabolites. nih.govasm.org
Deoxyguanidinoproclavaminic acidEarly intermediate in clavulanic acid biosynthesis. asm.orgpnas.org
Guanidinoproclavaminic acidIntermediate in clavulanic acid biosynthesis. asm.org
Clavulanate-9-aldehydeA highly reactive penultimate intermediate in the pathway. asm.orgnih.gov

Table 2: Key Enzymes in Clavulanic Acid Biosynthesis

Enzyme NameAbbreviationFunction
N2-(2-carboxyethyl)-L-arginine synthaseCEASCondensation of initial precursors. mdpi.com
β-lactam synthetaseBLSFormation of the β-lactam ring. mdpi.compnas.org
Clavaminate synthaseCASCatalyzes multiple oxidative steps. wikipedia.orgnih.govebi.ac.uk
Proclavaminate amidinohydrolasePAHHydrolysis of guanidinoproclavaminic acid. researchgate.net
Clavaldehyde (B1254335) dehydrogenaseCADReduction of clavaldehyde to clavulanic acid. slu.se

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69779-62-0

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

(3Z)-3-ethylidene-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C8H9NO4/c1-2-4-7(8(11)12)9-5(10)3-6(9)13-4/h2,6-7H,3H2,1H3,(H,11,12)/b4-2-

InChI Key

NANZRLBCRZGDHH-RQOWECAXSA-N

SMILES

CC=C1C(N2C(O1)CC2=O)C(=O)O

Isomeric SMILES

C/C=C\1/C(N2C(O1)CC2=O)C(=O)O

Canonical SMILES

CC=C1C(N2C(O1)CC2=O)C(=O)O

Synonyms

9-DEOCLA
9-deoxyclavulanic acid

Origin of Product

United States

Chemical Synthesis and Derivatization of 9 Deoxyclavulanic Acid and Analogues

Total Synthetic Strategies for 9-Deoxyclavulanic Acid

While this compound is most commonly accessed via semi-synthetic methods starting from clavulanic acid, the principles of total synthesis are crucial for creating the fundamental oxapenam ring structure from basic chemical precursors. A dedicated total synthesis of this compound itself is not extensively documented, with research efforts often focused on its parent compound or novel analogues. However, the strategies developed for related oxapenam structures illustrate the approaches that would be required.

The biological activity of molecules like this compound is critically dependent on their specific three-dimensional structure, or stereochemistry. Therefore, controlling the stereochemical outcome of a synthesis is paramount. Stereoselective and enantioselective syntheses are designed to produce a single desired stereoisomer out of many possibilities.

Stereoselective Synthesis : This type of synthesis favors the formation of one stereoisomer over another. For the oxapenam core, this involves controlling the relative orientation of substituents at the chiral centers. For instance, reactions might be chosen that are directed by existing stereocenters within a synthetic intermediate to set the stereochemistry of a newly formed center.

Enantioselective Synthesis : This is a more specific type of stereoselective synthesis that produces one of two mirror-image molecules (enantiomers) in excess. This can be achieved by using chiral catalysts, auxiliaries, or starting materials derived from a natural "chiral pool". nih.govnih.gov An enantioselective formal synthesis of thienamycin, a related β-lactam, utilized an asymmetric reduction as a key step to establish the initial stereocenter, which then directed the stereochemistry of subsequent reactions. nih.gov Similar strategies are applicable to the synthesis of the oxapenam skeleton.

Multi-step organic syntheses rely on the strategic use of key intermediates and the temporary masking of reactive functional groups. wikipedia.org

Key Synthetic Intermediates : The synthesis of the oxapenam ring often proceeds through key intermediates such as substituted azetidin-2-ones (β-lactams). For example, a [2+2] cycloaddition can be employed to form the four-membered β-lactam ring, which is later fused with the second ring to complete the core structure. researchgate.net

Protecting Group Strategies : Protecting groups are essential for preventing unwanted side reactions at reactive sites like hydroxyl (-OH) and carboxylic acid (-COOH) groups during synthesis. nih.govresearchgate.net The choice of protecting group is critical; it must be stable under the reaction conditions used to modify other parts of the molecule but easily removable under specific, mild conditions later on. organic-chemistry.org For a hypothetical total synthesis of this compound, the carboxylic acid would likely be protected as an ester (e.g., a benzyl (B1604629) or silyl (B83357) ester), which can be removed in the final stages of the synthesis. wikipedia.org Orthogonal protecting group strategies, where different protecting groups can be removed one at a time without affecting the others, are particularly powerful in complex syntheses. organic-chemistry.org

The total synthesis of clavulanic acid analogues is fraught with challenges, which explains the prevalence of semi-synthetic methods. nih.gov

Ring Strain : The oxapenam core contains a highly strained β-lactam ring fused to an oxazolidine (B1195125) ring. This inherent strain makes the system susceptible to cleavage, complicating many synthetic steps.

Stereocontrol : Establishing the correct absolute and relative stereochemistry at multiple chiral centers is a significant hurdle.

Functional Group Compatibility : The molecule contains multiple reactive functional groups that require a sophisticated protection and deprotection sequence.

Advancements in synthetic methodology, such as the development of new catalytic asymmetric reactions and more robust protecting groups, have helped to overcome some of these challenges, making the construction of complex and delicate molecules more feasible. nih.govresearchgate.net

Semi-Synthetic Approaches Utilizing Biosynthetic Precursors or Related Compounds

The most practical and widely reported method for producing this compound derivatives involves the chemical modification of clavulanic acid, which is readily available through fermentation of Streptomyces clavuligerus. wikipedia.orgnih.gov This semi-synthetic approach bypasses the difficulties of constructing the complex oxapenam core from scratch.

The general strategy involves activating the C9 hydroxyl group of a protected clavulanic acid derivative, transforming it into a good leaving group (such as a triflate or mesylate). This activated intermediate can then undergo nucleophilic substitution with a variety of nucleophiles. To synthesize this compound itself, this would involve replacement with a hydride source. More commonly, this position is used to introduce a wide range of substituents to create novel analogues, such as the thioether derivatives discussed below. researchgate.netnih.gov

Synthesis of this compound Analogues and Derivatives for Structure-Activity Relationship (SAR) Probing

To explore how modifications to the clavulanic acid structure affect its β-lactamase inhibitory activity, numerous analogues have been synthesized. A key area of investigation has been the modification of the C9 position.

One notable series of compounds are the 9-(2-amidoethenylthio)-9-deoxy derivatives of clavulanic acid. researchgate.netnih.gov These were synthesized by reacting an activated clavulanic acid derivative with substituted amidoethenyl thiolates. researchgate.netnih.gov Further chemical modification of these thioether derivatives, such as oxidation to the corresponding sulfoxides and sulfones, allowed for a detailed examination of structure-activity relationships. researchgate.netnih.gov The data gathered from these studies helps to build a comprehensive picture of the chemical features required for potent β-lactamase inhibition.

Table 1: β-Lactamase Inhibitory Activity of this compound Analogues IC50 represents the concentration of inhibitor required to reduce the rate of hydrolysis of a standard penicillin substrate by 50%. Data sourced from a study by Brooks et al. (1988). researchgate.netnih.gov

CompoundR GroupOxidation StateTEM-1 β-Lactamase IC50 (µg/mL)
1 -CH=CH-CONH₂Thioether (S)0.14
2 -CH=CH-CONHCH₃Thioether (S)0.09
3 -CH=CH-CONHPhThioether (S)0.08
4 -CH=CH-CONH₂Sulfoxide (B87167) (SO)0.07
5 -CH=CH-CONHCH₃Sulfoxide (SO)0.05
6 -CH=CH-CONHPhSulfoxide (SO)0.03
7 -CH=CH-CONH₂Sulfone (SO₂)0.05
8 -CH=CH-CONHCH₃Sulfone (SO₂)0.04
9 -CH=CH-CONHPhSulfone (SO₂)0.03
Clavulanic Acid -OH (at C9)N/A0.06

The design of new analogues is rarely random; it is guided by rational principles aimed at improving activity, selectivity, or pharmacokinetic properties. mdpi.com

For β-lactamase inhibitors like clavulanic acid derivatives, the core design principle is to create a molecule that can be recognized by the active site of the β-lactamase enzyme. Once in the active site, the inhibitor should undergo a reaction that leads to a stable, inactivated enzyme complex.

The modifications at the C9 position of clavulanic acid were designed to probe the steric and electronic requirements of the enzyme's active site. researchgate.netnih.gov

Introducing the Thioether Linkage : Replacing the C9 hydroxyl group with a larger thioether moiety explores how the enzyme accommodates bulkier substituents.

Varying the Amide Group : Changing the 'R' group on the amide (from H to methyl to phenyl) systematically alters the size and hydrophobicity of the side chain, providing insight into the nature of the binding pocket. researchgate.netnih.gov

Oxidation State : The oxidation of the thioether to the more polar sulfoxide and sulfone derivatives modifies the electronic properties and hydrogen-bonding capacity of the analogue. The consistent high activity of the sulfoxide and sulfone derivatives across different amide substitutions suggests that increased polarity at this position is beneficial for inhibiting the TEM-1 β-lactamase. researchgate.netnih.gov

These systematic modifications allow medicinal chemists to build a model of the pharmacophore—the essential features required for biological activity—which guides the design of future, potentially more potent, inhibitors. mdpi.com

Exploration of Diverse Synthetic Methodologies for Analogue Generation

While the total synthesis of clavulanic acid itself has been a subject of extensive research, literature detailing a wide array of synthetic methodologies specifically for this compound analogues is limited. However, general strategies for modifying the C9 hydroxyl group of clavulanic acid derivatives can be adapted to generate these deoxy analogues.

One conceptual approach involves the modification of a pre-existing clavulanate core . This would typically start with a protected derivative of clavulanic acid. The C9 hydroxyl group could be activated, for instance, by conversion to a mesylate or tosylate, to facilitate its removal. Subsequent reduction would yield the 9-deoxy structure. Derivatization at this stage could introduce various functionalities, leading to a library of analogues.

Another strategy revolves around the de novo synthesis of the oxapenam ring system with the desired C9 modification already incorporated. This approach offers greater flexibility in analogue design but is often more complex. It typically involves the construction of a β-lactam ring followed by the formation of the fused oxazolidine ring. The substituent destined for the C9 position in the final product would be introduced on an early-stage precursor.

A notable example from patent literature describes the synthesis of a 9-nitromethyldeoxyclavulanic acid derivative . google.com While the specific synthetic steps are proprietary, this indicates that methods for the functionalization at the C9 position, in the absence of the hydroxyl group, have been developed. Such a synthesis would likely involve the reaction of a suitable clavulanate intermediate with a nitromethane (B149229) equivalent.

The generation of diverse analogues often employs combinatorial chemistry principles, where a common intermediate is reacted with a variety of building blocks to create a library of compounds. For this compound analogues, a key intermediate could be a derivative with a reactive group at the C9 position, allowing for the introduction of different substituents.

Stereochemical Considerations in Analogue Synthesis

The biological activity of clavulanic acid and its analogues is critically dependent on their stereochemistry. The natural, active form of clavulanic acid possesses the (3R,5R) configuration. Maintaining this stereochemical integrity throughout a multi-step synthesis is a primary challenge.

Key stereochemical considerations in the synthesis of this compound analogues include:

Control of the C3 and C5 Stereocenters: The relative and absolute stereochemistry of the two bridgehead carbons of the oxapenam core is crucial for β-lactamase inhibitory activity. Synthetic routes must be designed to establish or preserve the correct (3R,5R) configuration. This is often achieved through the use of chiral starting materials or through stereoselective reactions.

Influence of C9 Modifications on Stereochemistry: The introduction of substituents at the C9 position can potentially influence the stereochemical outcome of subsequent reactions. The steric and electronic properties of the C9-substituent can direct the approach of reagents, affecting the stereoselectivity of reactions at other positions.

"Grafting" of Stereochemical Features: In broader β-lactam chemistry, a strategy of "grafting" stereochemical features from one class of molecules to another has been explored. For instance, incorporating carbapenem-like stereochemistry (e.g., a trans conformation of hydrogens at C5 and C6) onto a penicillin core has been shown to yield selective inhibitors of class C β-lactamases. nih.gov This principle of stereochemical modification could be conceptually applied to the design of novel this compound analogues to alter their target specificity and resistance to hydrolysis. nih.gov

The characterization and separation of diastereomers are also critical aspects. Chromatographic techniques, such as HPLC, are often employed to separate stereoisomers, and spectroscopic methods, including NMR and X-ray crystallography, are used to confirm the stereochemical configuration of the final products.

Chemo-Enzymatic Synthesis of this compound and its Modified Forms

Chemo-enzymatic synthesis, which combines the selectivity of enzymatic reactions with the versatility of chemical synthesis, offers a powerful approach for the production of complex molecules like β-lactam analogues. While specific examples of the chemo-enzymatic synthesis of this compound are not widely reported in peer-reviewed literature, the principles can be extrapolated from work on other complex molecules.

A hypothetical chemo-enzymatic route to this compound or its modified forms could involve:

Enzymatic Desymmetrization: An enzyme could be used to selectively modify a symmetrical or prochiral precursor, thereby establishing a key stereocenter that guides the stereochemistry of the final product.

Enzymatic Resolution: A racemic mixture of a key intermediate could be resolved using an enzyme that selectively acts on one enantiomer, allowing for the separation of the desired stereoisomer.

Enzymatic Functional Group Manipulation: Enzymes could be used for specific transformations, such as selective reductions or oxidations, at various stages of the synthesis. For example, an oxidoreductase could be employed to modify a substituent at the C9 position.

The integration of enzymatic steps can lead to more efficient and environmentally friendly synthetic routes by reducing the need for protecting groups and harsh chemical reagents. The development of such chemo-enzymatic strategies for this compound would depend on the discovery or engineering of enzymes with the desired activity and substrate specificity.

Enzymatic and Biocatalytic Transformations Involving 9 Deoxyclavulanic Acid

Biotransformations of 9-Deoxyclavulanic Acid by Microorganisms or Isolated Enzymes

The biotransformation of this compound precursors is a key part of the clavulanic acid biosynthetic pathway in the producing organism, Streptomyces clavuligerus. wikipedia.orgfrontiersin.org While the direct feeding of this compound to microbial cultures for biotransformation is not a widely documented industrial process, the enzymatic steps that convert its precursors are well-studied. The central enzyme in this transformation is Clavaminate Synthase (CAS), a non-heme iron(II) and 2-oxoglutarate dependent oxygenase. wikipedia.orgnih.gov

In the natural biosynthetic pathway, the molecule analogous to this compound is proclavaminic acid. However, research has shown that Clavaminate Synthase can also process a non-native substrate, deoxyproclavaminic acid (DPC), which lacks the C3-hydroxyl group. psu.edu This makes DPC an excellent model substrate for studying the enzymatic transformations of a "this compound" type molecule. The primary transformations are hydroxylation and desaturation, which are critical for the formation of the final active compound. psu.edupsu.edu

Investigation of Enzymatic Hydroxylation and Oxidation of this compound

The enzymatic hydroxylation and oxidation of this compound precursors are catalyzed by Clavaminate Synthase. This remarkable enzyme carries out three distinct oxidative reactions in the biosynthesis of clavulanic acid: hydroxylation, oxidative cyclization, and desaturation. nih.govox.ac.uk

The key enzyme identified for the hydroxylation and oxidation of clavulanic acid precursors is Clavaminate Synthase (CAS) . There are two isozymes in S. clavuligerus, CAS1 and CAS2, encoded by the cas1 and cas2 genes, respectively. ebi.ac.uknih.gov Both are monomeric proteins that belong to the superfamily of non-heme Fe(II)/2-oxoglutarate (2-OG) dependent oxygenases. nih.govebi.ac.uk

Table 1: Characteristics of Clavaminate Synthase (CAS)

Property Description References
Enzyme Class Oxidoreductase (Oxygenase) nih.gov
Cofactors Fe(II), 2-oxoglutarate, O₂ ebi.ac.uknih.gov
Producing Organism Streptomyces clavuligerus wikipedia.org
Gene cas1, cas2 nih.gov
Reactions Catalyzed Hydroxylation, Oxidative Cyclization, Desaturation nih.govox.ac.uknih.gov
Native Substrates Deoxyguanidinoproclavaminic acid, Proclavaminic acid nih.govqmul.ac.uk

| Non-Native Substrate | Deoxyproclavaminic acid | psu.edu |

CAS has also been identified and characterized from Streptomyces antibioticus, which produces other clavam metabolites but not clavulanic acid. This version of the enzyme, CS3, also catalyzes the same three oxidative reactions. nih.gov

The mechanism of CAS involves the activation of molecular oxygen at the non-heme iron center. The reaction is initiated by the binding of 2-oxoglutarate and the substrate to the iron center. This allows for the binding of O₂, leading to the oxidative decarboxylation of 2-oxoglutarate to succinate (B1194679) and CO₂, and the formation of a highly reactive oxoiron(IV) (ferryl) intermediate. psu.edu This powerful oxidizing species is responsible for the subsequent transformations of the substrate. psu.edu

When acting on the non-native substrate deoxyproclavaminic acid (DPC), CAS catalyzes two competing reactions:

Hydroxylation: The ferryl intermediate abstracts a hydrogen atom from the C3 position of DPC, followed by "oxygen rebound" where the hydroxyl group is transferred to the substrate radical, yielding proclavaminic acid. psu.edupsu.edu

Desaturation: The enzyme can also catalyze the formation of a double bond between C3 and C4. This is thought to occur through sequential hydrogen atom transfers (HATs) from the substrate. psu.edupsu.edu

The ability of CAS to perform these different reactions on the same substrate highlights its catalytic versatility and complex control over the reactive ferryl intermediate. nih.gov

Application of this compound as a Substrate in Biocatalytic Processes

The use of this compound or its precursors as substrates in applied biocatalytic processes is primarily focused on the production of clavulanic acid itself. The complexity of the enzymatic system has made it a target for in vitro and whole-cell biocatalysis.

By using isolated and purified Clavaminate Synthase, along with the necessary cofactors (Fe(II), 2-oxoglutarate, and a reducing agent), it is possible to convert precursors like deoxyproclavaminic acid into hydroxylated and desaturated products. This chemo-enzymatic approach allows for the synthesis of clavulanic acid intermediates under controlled conditions.

Whole-cell biotransformation systems, often using engineered strains of E. coli or Streptomyces that overexpress key enzymes, are also a viable strategy. These systems have the advantage of providing the necessary cofactors and enzymes in a cellular environment, which can improve stability and efficiency.

Heterologous Expression and Engineering of Enzymes for Enhanced or Novel Transformations

To improve the efficiency of biocatalytic processes involving clavulanic acid precursors, researchers have focused on the heterologous expression and engineering of the biosynthetic enzymes.

The genes for Clavaminate Synthase (cas1 and cas2) from S. clavuligerus have been successfully cloned and expressed in other hosts, such as Escherichia coli. nih.govnih.govresearchgate.net This allows for the production of large quantities of the enzyme for biochemical studies and biocatalytic applications. Overexpression of these genes in industrial strains of S. clavuligerus has been shown to increase the yield of clavulanic acid. researchgate.net

Protein engineering strategies are being explored to alter the properties of CAS for enhanced or novel activities. international-pharma.comscientificupdate.com For example, directed evolution could be used to:

Improve the catalytic efficiency (kcat/Km) of the enzyme towards deoxyproclavaminic acid.

Alter the ratio of hydroxylation to desaturation activity to favor the production of a specific desired product.

Expand the substrate scope of the enzyme to accept other "deoxy" analogues, potentially leading to the synthesis of novel clavam compounds with unique biological activities.

These engineering efforts, combined with a deeper understanding of the enzyme's structure and mechanism, hold promise for the development of novel biocatalysts for the pharmaceutical industry. international-pharma.com

Table 2: Mentioned Compounds

Compound Name
This compound
Amoxicillin
Clavulanic acid
Deoxyguanidinoproclavaminic acid (DGPC)
Deoxyproclavaminic acid (DPC)
Guanidinoproclavaminic acid
Penicillin
Proclavaminic acid
Succinate

Advanced Structural Analysis and Molecular Modeling of 9 Deoxyclavulanic Acid and Its Complexes in Research

Spectroscopic Techniques for Structural Elucidation of Synthetic and Biosynthetic Products.researchgate.netpan.pl

Spectroscopic methods are fundamental in confirming the identity and determining the conformational properties of newly synthesized or isolated 9-deoxyclavulanic acid. nih.gov These techniques provide valuable information about the molecule's structure in solution, which is often more biologically relevant than the static picture provided by solid-state methods. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the complete covalent structure and conformational preferences of this compound in solution. copernicus.orgcsic.es By analyzing various NMR parameters, researchers can piece together the molecule's three-dimensional shape and flexibility.

One-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment of each atom. More advanced two-dimensional techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish the connectivity between protons and carbons, confirming the core oxapenam ring structure and the side chain.

Nuclear Overhauser Effect (NOE) experiments are particularly important for conformational analysis. mdpi.com The observation of NOEs between specific protons indicates their spatial proximity, allowing for the determination of the relative orientation of different parts of the molecule. Furthermore, the measurement of three-bond coupling constants (³J) can be related to dihedral angles through the Karplus equation, providing quantitative constraints on the molecule's conformation. mdpi.com For flexible molecules like this compound, the observed NMR parameters often represent a population-weighted average of multiple interconverting conformers. copernicus.orgmdpi.com

Table 1: Representative NMR Data for this compound Derivatives in Conformational Analysis
NMR ParameterInformation GainedTypical Application for this compound
¹H & ¹³C Chemical ShiftsElectronic environment of nucleiInitial structural verification and identification of functional groups.
2D COSY¹H-¹H scalar coupling correlationsEstablishing proton connectivity within the oxapenam ring and side chain.
2D HSQC/HMQCDirect ¹H-¹³C correlationsAssigning carbon signals based on attached protons.
2D HMBCLong-range ¹H-¹³C correlationsConfirming the overall carbon skeleton and connectivity across quaternary carbons.
NOESY/ROESYThrough-space ¹H-¹H correlationsDetermining spatial proximity of protons to define the 3D conformation. mdpi.com
³J Coupling ConstantsDihedral angles (via Karplus equation)Quantifying the torsion angles within the ring and side chain. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination.pan.plnih.gov

Mass spectrometry (MS) is an indispensable technique for accurately determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. chalmers.sersc.org High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy, confirming its chemical formula.

When subjected to fragmentation within the mass spectrometer, the this compound ion breaks down into smaller, characteristic charged fragments. libretexts.org The pattern of these fragments, known as the mass spectrum, serves as a molecular fingerprint. researchgate.netsavemyexams.com The analysis of these fragmentation pathways can help to confirm the structure of the parent molecule. For instance, the loss of specific neutral molecules, such as H₂O or CO₂, can indicate the presence of corresponding functional groups. savemyexams.com Tandem mass spectrometry (MS/MS) experiments, where a specific fragment ion is isolated and further fragmented, can provide even more detailed structural information. rsc.orgresearchgate.net

Table 2: Common Fragmentation Patterns in Mass Spectrometry of Clavulanic Acid Analogs
Fragment Ion (m/z)Plausible Neutral LossStructural Implication
[M+H]⁺ or [M-H]⁻-Molecular ion, confirms molecular weight. savemyexams.com
[M - 18]H₂OLoss of a hydroxyl group (as water).
[M - 44]CO₂Decarboxylation, loss of a carboxylic acid group.
[M - C₃H₅O₂]Side chain fragmentCleavage of the side chain from the β-lactam ring.

X-ray Crystallography of this compound-Enzyme Complexes or Related Adducts.pan.plnih.govnih.govcore.ac.uknih.gov

X-ray crystallography is a powerful technique that provides a static, high-resolution three-dimensional structure of molecules in their crystalline state. wikipedia.orgnih.gov For this compound, obtaining crystal structures of its complexes with target enzymes, such as β-lactamases, is of paramount importance for understanding its inhibitory mechanism. riken.jpsci-hub.se

Elucidation of Binding Modes and Active Site Interactions

By determining the crystal structure of a β-lactamase enzyme in complex with this compound, researchers can directly visualize how the inhibitor binds within the enzyme's active site. nih.govmdpi.com These structures reveal the precise orientation of the inhibitor and the key interactions it forms with the surrounding amino acid residues. nih.gov

For example, crystallographic studies can show the formation of a covalent bond between the β-lactam ring of this compound and a catalytic serine residue in the active site of the enzyme, confirming the mechanism of irreversible inhibition. nih.govopenanesthesiajournal.com The structures also highlight other crucial non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity and specificity of the inhibitor. nih.gov For instance, the carboxylate group of this compound is often observed to form salt bridges with positively charged residues like arginine in the active site. nih.gov

Conformational Analysis of this compound in Enzyme-Bound States

X-ray crystallography provides a snapshot of the conformation adopted by this compound when it is bound to its target enzyme. plos.org This "bioactive" conformation is often different from the preferred conformation in solution. nih.gov Comparing the enzyme-bound structure with the solution conformation determined by NMR can provide insights into the energetic requirements for binding and the role of induced fit in the recognition process. plos.org

The high resolution of crystallographic data allows for a detailed analysis of the bond angles and torsion angles of the bound inhibitor, revealing any strain or distortion that may occur upon binding. capes.gov.br This information is critical for understanding the chemical reactivity of the inhibitor within the active site and the sequence of events that leads to enzyme inactivation. researchgate.net In some cases, different conformations of the inhibitor have been observed in the crystal structures of different enzyme-inhibitor complexes, highlighting the conformational flexibility of this compound and its ability to adapt to different active site environments. nih.gov

Computational Chemistry and Molecular Dynamics Simulations

Computational methods, including molecular modeling and molecular dynamics (MD) simulations, are increasingly used to complement experimental data and to provide a dynamic view of the interactions between this compound and its target enzymes. core.ac.uklu.sedergipark.org.tr

Molecular docking simulations can predict the preferred binding mode of this compound within the active site of a β-lactamase, providing a starting point for further investigation. dergipark.org.tr These simulations can help to rationalize the observed structure-activity relationships and to guide the design of new inhibitors with improved binding affinity.

Molecular dynamics simulations allow researchers to study the time-dependent behavior of the enzyme-inhibitor complex. nih.govigem.orgnih.gov By simulating the motions of all atoms in the system over time, MD can reveal the flexibility of both the inhibitor and the enzyme, and how their conformations change upon binding. mdpi.comrsc.org These simulations can also be used to calculate the binding free energy of the inhibitor, providing a theoretical measure of its potency. Furthermore, MD simulations can be used to explore the reaction mechanism of enzyme inactivation, by modeling the chemical steps involved in the covalent modification of the active site serine residue.

Table 3: Computational Methods in the Study of this compound
Computational MethodPurposeInformation Obtained
Molecular DockingPredicting binding poses of the inhibitor in the enzyme active site.Preferred orientation, key interactions, and initial binding affinity estimates. dergipark.org.tr
Molecular Dynamics (MD) SimulationsStudying the dynamic behavior of the enzyme-inhibitor complex over time.Conformational changes, flexibility, stability of binding, and solvent effects. nih.govnih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling chemical reactions within the enzyme active site.Reaction pathways, transition states, and activation energies for enzyme inactivation.
Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)Estimating the binding affinity of the inhibitor.Quantitative prediction of binding free energies to rank potential inhibitors. nih.gov

Theoretical Predictions of Reactivity and Stability

Computational chemistry provides significant insights into the intrinsic properties of molecules like this compound, offering predictions on its reactivity and stability that complement experimental findings. Although direct theoretical studies on this compound are less common than for its parent compound, clavulanic acid, the principles and results from clavulanic acid research are highly relevant. Theoretical studies often employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the molecular structure and electronic properties. researchgate.nethumanjournals.com

Research on clavulanic acid using the B3LYP functional and 6-31G* basis set has been used to predict geometric parameters, vibrational frequencies, and electronic properties. researchgate.net Such studies analyze frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to understand chemical reactivity. researchgate.nethumanjournals.com The energy gap between HOMO and LUMO is a crucial indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net For clavulanic acid and its derivatives, these calculations help to identify the most reactive sites in the molecule, which is critical for understanding its mechanism of action as a β-lactamase inhibitor. researchgate.net

Molecular electrostatic potential (MEP) surfaces are also calculated to visualize the charge distribution and predict how the molecule will interact with other species. researchgate.net For clavulanate-like structures, these maps typically show negative potential around the carboxyl and carbonyl oxygen atoms, indicating sites susceptible to electrophilic attack, while positive regions highlight areas for nucleophilic interaction. researchgate.net Natural Bond Orbital (NBO) analysis further elucidates stability by examining electron delocalization and hyperconjugative interactions. researchgate.nethumanjournals.com These theoretical approaches are instrumental in predicting the behavior of this compound, guiding further experimental research into its inhibitory mechanisms. nih.gov

Table 1: Predicted Molecular Properties of Clavulanate Structures from Theoretical Models Note: Data is based on theoretical studies of clavulanic acid, which serves as a proxy for understanding this compound.

Property Computational Method Finding/Prediction Significance Reference
Geometric Structure DFT (B3LYP/6-31G*) Prediction of bond lengths, bond angles, and dihedral angles. Provides a foundational 3D model of the molecule for further simulations. researchgate.nethumanjournals.com
Frontier Orbitals HOMO-LUMO Analysis Identifies electron donor (HOMO) and acceptor (LUMO) sites. Predicts chemical reactivity and kinetic stability. researchgate.net
Charge Distribution Molecular Electrostatic Potential (MEP) Maps electrophilic and nucleophilic sites on the molecule. Visualizes reactive centers and predicts intermolecular interactions. researchgate.net
Electronic Stability Natural Bond Orbital (NBO) Analysis Quantifies hyperconjugative interactions and charge transfer. Explains the high stability of certain conformations. researchgate.nethumanjournals.com

| Vibrational Frequencies | Harmonic Force Field Calculations | Predicts infrared and Raman spectra. | Allows for comparison with experimental spectroscopic data to validate the theoretical model. | researchgate.net |

Modeling Enzyme-Substrate/Inhibitor Interactions and Transition States

Molecular modeling has been pivotal in elucidating the complex, multi-step interaction between clavulanate inhibitors, including this compound, and their target β-lactamase enzymes. researchgate.net These computational approaches, ranging from molecular docking to quantum mechanics/molecular mechanics (QM/MM) simulations, provide atomic-level detail of the inhibition pathway. researchgate.net The process begins with the formation of a non-covalent Michaelis complex, where the inhibitor binds to the enzyme's active site. nih.gov

Following initial binding, a serine residue in the active site of the β-lactamase attacks the β-lactam ring of this compound, leading to the formation of a covalent acyl-enzyme intermediate. researchgate.netwiley.com This is a crucial step that inactivates the enzyme. Modeling studies help to map the entire reaction pathway, identifying key transient intermediates and transition states. researchgate.netwiley.com For instance, X-ray crystallography combined with mass spectrometry and kinetic studies on the interaction between clavulanate and class A β-lactamases has revealed that the initial acyl-enzyme complex can rearrange into more stable, inactivated forms, such as a cis-trans enamine complex. researchgate.net

Computational models are essential for studying short-lived transition states, which are difficult to capture experimentally. wiley.com These models can simulate the precise geometry and energy of the transition state during acylation and subsequent reactions. nih.govresearchgate.net By understanding these high-energy states, researchers can better comprehend the efficiency of inhibition. Studies on inhibitor-resistant enzyme variants, such as the S130G SHV-1 β-lactamase, have used UV difference spectroscopy and mass spectrometry to show that mutations can alter the formation and stability of reaction intermediates, thus affecting the inactivation pathway. researchgate.net Machine learning and dynamic modeling approaches are also emerging as powerful tools to predict enzyme-substrate interactions and explore binding pathways in atomistic detail. nih.govplos.org

Table 2: Key Residues and Interactions in β-Lactamase Inhibition by Clavulanates Note: This table summarizes findings from studies on clavulanic acid and its interaction with various β-lactamases, which is structurally and mechanistically relevant to this compound.

Enzyme Residue Role in Inhibition Type of Interaction Modeling/Experimental Technique Reference
Active Site Serine (e.g., Ser70) Acts as the primary nucleophile, attacking the β-lactam ring. Covalent bond formation (Acylation). X-ray Crystallography, Mass Spectrometry, Kinetics. researchgate.net
Arginine (e.g., Arg140) Coordinates the entry of the substrate/inhibitor into the active site. Non-covalent, electrostatic interactions. Molecular Dynamics, Markov State Models. plos.org
Ω-loop Residues Influences substrate binding and the conformation of the active site. Steric and electrostatic interactions. X-ray Crystallography, Mutagenesis Studies. researchgate.net

| Various Active Site Residues | Stabilize the transition states and reaction intermediates. | Hydrogen bonding, electrostatic interactions. | QM/MM Simulations, Molecular Docking. | nih.gov |

Advanced Chromatographic and Separation Methodologies for Research Isolation and Purity Assessment

The isolation and purification of this compound for research purposes necessitates advanced chromatographic techniques capable of handling sensitive compounds and separating them from complex biological matrices or reaction mixtures. nih.govchromatographyonline.com High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the cornerstones of modern separation science for such tasks, offering high resolution and reproducibility. nih.govsemanticscholar.org

Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the separation of polar compounds like this compound. This technique typically uses a nonpolar stationary phase (e.g., C18) and a polar mobile phase, often a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com To improve peak shape and resolution, additives such as trifluoroacetic acid may be included in the mobile phase. chromatographyonline.com The use of smaller particle sizes in stationary phases (e.g., sub-2 µm in UHPLC) significantly enhances separation efficiency, allowing for better resolution of closely related compounds. nih.gov

For targeted isolation, analytical-scale separations are often developed first and then scaled up to semi-preparative or preparative levels. nih.gov Modern workflows frequently use modeling software to optimize the separation conditions before transferring the method to a larger scale, ensuring that the high resolution achieved analytically is maintained. nih.gov Detection is typically performed using UV absorbance, but for unambiguous identification and purity assessment, coupling the chromatograph to a mass spectrometer (LC-MS) is indispensable. semanticscholar.orgresearchgate.net This hyphenated technique provides both retention time and mass-to-charge ratio data, confirming the identity and purity of the isolated this compound. researchgate.net In some cases, multiple chromatographic steps or different column chemistries (e.g., phenyl stationary phases) may be required to achieve the desired purity from a complex mixture. nih.gov

Table 3: Exemplar Advanced Chromatographic Methods for Isolation and Analysis Note: This table provides examples of advanced chromatographic conditions applicable to the isolation and purity assessment of compounds structurally similar to this compound.

Technique Stationary Phase Mobile Phase (Example) Detection Application Reference
UHPLC Reversed-Phase (e.g., 1.7 µm C18 or Phenyl) Gradient of water and acetonitrile with acid modifier. UV, MS High-resolution analytical separation and micro-purification. nih.gov
Semi-Preparative HPLC Reversed-Phase (e.g., 5 µm C18) Gradient of water/methanol or water/acetonitrile. UV, ELSD, MS Targeted isolation of milligram quantities of the compound. nih.gov
LC-MS/MS C18 column Gradient elution with two or more solvents. TOF/Q-TOF MS/MS Quantitative determination and identification of metabolites. mdpi.com
Size-Exclusion Chromatography Hydroxypropylated dextran (B179266) gel (e.g., Sephadex LH20) Organic Solvents NMR Purification of esters and derivatives. google.com

| Thin-Layer Chromatography (TLC) | Silica Gel 60F254 | n-butanol-acetic acid-water (5:2:2) | Visualization reagents | Monitoring reaction progress and fraction screening. | mdpi.com |

Future Perspectives and Emerging Research Directions for 9 Deoxyclavulanic Acid

Development of Innovative Synthetic Routes and Methodologies for 9-Deoxyclavulanic Acid Production

The pursuit of efficient and novel synthetic routes for this compound and its derivatives remains a significant area of chemical research. Traditional synthetic approaches can be complex and may not be suitable for large-scale production. Therefore, researchers are exploring innovative methodologies to streamline the synthesis of the core clavam skeleton and introduce functional groups with high selectivity.

One promising strategy involves the application of modern organometallic catalysis. For example, palladium- and molybdenum-catalyzed allylic substitution reactions have been investigated to construct the C6–C3–C6 flavonoid skeleton, a strategy that could be adapted for clavam structures. academie-sciences.fr These methods offer the potential for greater control over stereochemistry and yield. academie-sciences.fr Another approach focuses on the development of one-pot conversion processes. For instance, a copper(I)-catalyzed reaction of an enone ketal with a bifunctional reagent has been shown to be effective in constructing highly functionalized tricyclic systems, which could be precursors to clavam analogues. mdpi.com

Furthermore, the development of synthetic routes that allow for the introduction of isotopic labels is crucial for mechanistic studies and as probes in biological systems. academie-sciences.fr Researchers are also investigating the use of readily available starting materials and more environmentally benign reagents to make the synthesis more sustainable and cost-effective. beilstein-journals.org The exploration of continuous flow processes, which has been successfully applied to the synthesis of other heterocyclic compounds, could also offer advantages in terms of safety, scalability, and efficiency for this compound production. beilstein-journals.org

Strategies for Optimizing Biosynthetic Production via Metabolic Engineering and Synthetic Biology Approaches

The natural production of this compound and its parent compound, clavulanic acid, by Streptomyces species is often low, necessitating the development of strategies to enhance yield. Metabolic engineering and synthetic biology offer powerful tools to optimize the biosynthetic pathways and improve production titers. nih.gov

A key strategy is the dynamic regulation of metabolic pathways to balance cell growth with the production of the target compound. nih.gov This can be achieved using metabolite-responsive promoters or biosensors that control the expression of biosynthetic genes. nih.gov Another approach involves increasing the copy number of the entire biosynthetic gene cluster (BGC) through chromosomal integration. nih.gov This has been shown to significantly increase the production of other natural products in Streptomyces. nih.gov

Furthermore, refactoring the BGC by replacing native promoters with stronger, synthetic promoters can enhance the expression of key enzymes in the pathway. nih.gov Systems metabolic engineering, which integrates systems biology, synthetic biology, and evolutionary engineering, provides a holistic approach to strain improvement. nih.gov This can involve modifying the host's central metabolism to increase the supply of precursors for this compound biosynthesis. For example, engineering the phosphotransferase system (PTS) or disrupting competing pathways can increase the availability of key intermediates like phosphoenolpyruvate (B93156) (PEP). nih.govescholarship.org Additionally, optimizing the host chassis by creating genome-minimized strains can reduce the metabolic burden and channel more resources towards the desired product. frontiersin.org

Table 1: Strategies for Optimizing Biosynthetic Production

StrategyDescriptionPotential Impact on this compound Production
Dynamic Metabolic Regulation Utilizes metabolite-responsive promoters or biosensors to control gene expression in response to specific intracellular signals.Balances cell growth and secondary metabolite production, leading to higher overall yields. nih.gov
Gene Cluster Amplification Involves integrating multiple copies of the this compound biosynthetic gene cluster into the host chromosome.Increases the dosage of biosynthetic enzymes, directly boosting production capacity. nih.gov
Promoter Engineering Replaces native promoters within the gene cluster with strong, well-characterized synthetic promoters.Enhances the transcription rate of key biosynthetic genes, overcoming regulatory bottlenecks. nih.gov
Host Chassis Optimization Creates genome-minimized host strains by deleting non-essential genes and pathways.Reduces metabolic burden on the host, freeing up cellular resources for target compound synthesis. frontiersin.org
Precursor Supply Enhancement Modifies central metabolic pathways to increase the intracellular pool of biosynthetic precursors.Ensures a steady supply of building blocks for the clavulanate backbone, preventing pathway limitations. nih.gov

Utilization of this compound as a Chemical Biology Probe or Scaffold for Novel Research Tools

The unique structure of this compound makes it an attractive scaffold for the development of chemical probes and research tools to investigate biological processes. nih.gov As an inactivator of β-lactamases, it can be modified to create probes for studying the mechanism of these enzymes and for identifying new inhibitors. dntb.gov.uanih.gov

One approach is to incorporate reporter tags, such as fluorophores or affinity tags, into the this compound structure. frontiersin.org These tagged molecules can be used to visualize the localization of their protein targets within cells or to isolate and identify binding partners through pull-down assays. frontiersin.org The development of "smart" probes that are activated in situ, for example by a specific enzymatic activity, can offer enhanced sensitivity and allow for real-time tracking of biological events. nih.gov

Furthermore, this compound can serve as a starting point for the synthesis of libraries of related compounds. beilstein-journals.org These libraries can be screened to identify molecules with novel biological activities or to probe the structure-activity relationships of a particular target. nih.gov The modular nature of chemical synthesis allows for the systematic variation of different parts of the this compound scaffold, enabling the fine-tuning of properties such as potency, selectivity, and cell permeability. frontiersin.org Crosslinker-modified versions of such probes can also be designed to covalently trap and identify interacting molecules, which is particularly useful for studying transient or low-affinity interactions. rsc.org

Exploration of Uncharacterized Enzymatic Transformations and Biocatalytic Potential

The biosynthesis of clavulanic acid and its derivatives involves a series of fascinating and complex enzymatic reactions. Further investigation into these transformations holds the potential to uncover novel biocatalysts for organic synthesis. The enzymes involved in the clavulanate pathway catalyze unique ring closures, oxidations, and rearrangements that are often difficult to achieve through traditional chemical methods.

For instance, the β-lactam synthetase and clavaminate synthase are key enzymes that could be harnessed for the synthesis of other β-lactam-containing compounds. Understanding the substrate specificity and catalytic mechanism of these enzymes could allow for their use in the production of new antibiotics or other bioactive molecules. By exploiting the substrate promiscuity of certain enzymes in the pathway, it may be possible to produce novel, "unnatural" clavam derivatives with altered biological activities. semanticscholar.org

Moreover, the study of the enzymes that inactivate this compound, such as certain β-lactamases, can provide insights into enzyme-inhibitor interactions. dntb.gov.uawiley.com This knowledge can be used to design more potent and specific enzyme inhibitors for therapeutic applications. The detailed structural and mechanistic analysis of these enzymatic reactions, for example through X-ray crystallography and pre-steady-state kinetics, can reveal transient intermediates and provide a comprehensive understanding of the catalytic cycle. researchgate.net This fundamental knowledge is essential for the rational design of new biocatalytic processes.

Q & A

Q. Basic Research Focus

  • Enzyme Purification : Use recombinant β-lactamase variants (e.g., TEM-1, SHV-1) expressed in E. coli and purified via affinity chromatography .
  • Dose-Response Analysis : Measure IC50_{50} values under standardized pH and temperature conditions .
  • Controls : Include clavulanic acid as a positive control and unmodified enzyme as a negative control .
  • Structural Validation : Pair kinetic data with molecular docking simulations to correlate mutations with resistance .

What advanced structural biology techniques are recommended to elucidate the binding conformation of this compound in β-lactamase active sites?

Q. Advanced Research Focus

  • X-ray Crystallography : Co-crystallize β-lactamase with this compound (soaked or co-purified) at 1.5–2.0 Å resolution .
  • NMR Spectroscopy : Use 13C^{13}\text{C}-labeled compound to track conformational changes in solution .
  • Cryo-EM : For large, multi-domain β-lactamases, employ single-particle analysis to resolve dynamic interactions .

How can researchers optimize the synthesis of this compound analogs for structure-activity relationship (SAR) studies?

Q. Advanced Research Focus

  • Retrosynthetic Analysis : Modify the clavulanic acid core via regioselective deoxygenation or side-chain substitutions .
  • Purity Validation : Use HPLC with UV/Vis detection (λ = 210–220 nm) and compare retention times to standards .
  • Biological Testing : Screen analogs against a panel of β-lactamases (e.g., Class A, C, D) to identify broad-spectrum inhibitors .

What statistical approaches are appropriate for analyzing time-dependent inactivation kinetics of this compound?

Q. Advanced Research Focus

  • Progress Curve Analysis : Fit data to the equation v=kcat[E][S]Km+[S]v = \frac{k_{\text{cat}}[E][S]}{K_m + [S]} under pre-steady-state conditions .
  • Global Fitting : Use software like GraphPad Prism to simultaneously model kinactk_{\text{inact}} and KiK_i across multiple substrate concentrations .
  • Error Assessment : Apply bootstrap resampling to quantify confidence intervals for kinetic parameters .

How should conflicting data on the stability of this compound in biological matrices be reconciled?

Q. Advanced Research Focus

  • Methodological Review : Compare sample preparation protocols (e.g., storage temperature, matrix composition) across studies .
  • Degradation Studies : Use LC-MS/MS to track decomposition products in plasma or buffer at 37°C over 24 hours .
  • Meta-Analysis : Apply fixed-effects models to aggregate data from independent studies and identify outliers .

What criteria should guide the formulation of hypotheses about this compound’s role in overcoming β-lactam resistance?

Q. Basic Research Focus

  • Gap Analysis : Review literature on clavulanic acid resistance mechanisms (e.g., altered penicillin-binding proteins) to identify untested hypotheses .
  • Feasibility Check : Ensure hypotheses are testable within resource constraints (e.g., access to clinical isolates) .
  • Specificity : Frame hypotheses to isolate variables (e.g., "Does this compound inhibit AmpC β-lactamase more effectively than clavulanic acid?") .

How can researchers ensure reproducibility when characterizing this compound’s inhibitory effects across laboratories?

Q. Basic Research Focus

  • Standardized Protocols : Adopt CLSI/EUCAST guidelines for β-lactamase inhibition assays .
  • Data Transparency : Publish raw kinetic data and instrument calibration details in supplementary materials .
  • Collaborative Validation : Conduct inter-laboratory studies using shared reagents and blinded samples .

What computational tools are recommended for predicting off-target interactions of this compound?

Q. Advanced Research Focus

  • Molecular Dynamics Simulations : Use GROMACS or AMBER to model interactions with human serine hydrolases .
  • Docking Software : AutoDock Vina or Schrödinger Glide for high-throughput virtual screening .
  • Toxicity Prediction : Apply QSAR models in tools like SwissADME to assess absorption/metabolism risks .

How should researchers address discrepancies in reported IC50_{50}50​ values for this compound across published studies?

Q. Advanced Research Focus

  • Experimental Audit : Compare assay conditions (e.g., enzyme concentration, pre-incubation time) .
  • Normalization : Express IC50_{50} relative to a reference inhibitor (e.g., clavulanic acid) to control for batch variability .
  • Error Source Analysis : Use multivariate regression to identify factors (e.g., pH, ionic strength) contributing to variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.